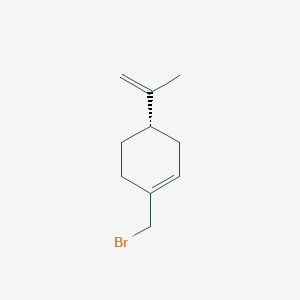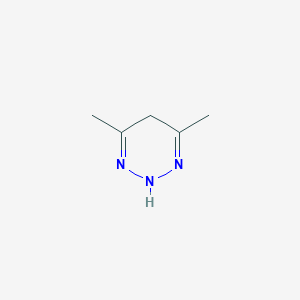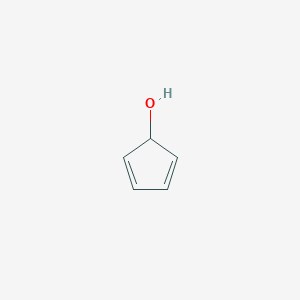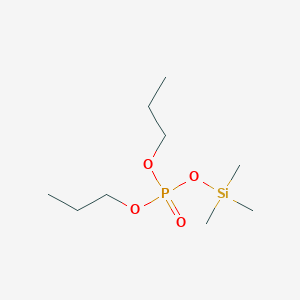
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is an organic compound with a complex structure that includes a cyclohexene ring, a bromomethyl group, and a methylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-(1-methylethenyl)cyclohexene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylethenyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bonds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
科学的研究の応用
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylethenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
Cyclohexene, 1-(chloromethyl)-4-(1-methylethenyl)-: Similar structure but with a chlorine atom instead of bromine.
Cyclohexene, 1-(hydroxymethyl)-4-(1-methylethenyl)-: Contains a hydroxymethyl group instead of a bromomethyl group.
Cyclohexene, 1-(methyl)-4-(1-methylethenyl)-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis.
特性
| 83059-12-5 | |
分子式 |
C10H15Br |
分子量 |
215.13 g/mol |
IUPAC名 |
(4S)-1-(bromomethyl)-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7H2,2H3/t10-/m1/s1 |
InChIキー |
ZIGJSHDTEJPOPR-SNVBAGLBSA-N |
異性体SMILES |
CC(=C)[C@H]1CCC(=CC1)CBr |
正規SMILES |
CC(=C)C1CCC(=CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)

